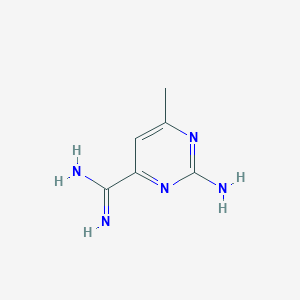

2-Amino-6-methylpyrimidine-4-carboximidamide

Descripción general

Descripción

2-Amino-6-methylpyrimidine-4-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide typically involves the reaction of 2-amino-4,6-dichloropyrimidine with suitable amines. One common method involves heating finely ground 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine in a solvent-free condition at 80–90°C . The reaction is monitored by thin-layer chromatography (TLC) using hexane and ethyl acetate as the solvent system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-methylpyrimidine-4-carboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group at position 2 can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-amino-6-methylpyrimidine-4-carboximidamide, in the development of anticancer agents. Pyrimidines are known to exhibit various biological activities, making them valuable in drug discovery. For instance, compounds derived from pyrimidine structures have been evaluated for their efficacy against multiple cancer types, including breast and prostate cancers .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves inhibition of key enzymes or receptors involved in tumor growth. For example, some derivatives have been shown to act as inhibitors of ATP and EGFR mutations, which are critical in the proliferation of cancer cells .

Case Study: FAK Inhibition

A specific study demonstrated that a pyrimidine derivative exhibited FAK (Focal Adhesion Kinase) inhibition with an IC50 value in the nanomolar range, indicating its potential as a therapeutic agent with a favorable safety margin against normal cells .

Agricultural Applications

Herbicide Development

this compound serves as an important intermediate in the synthesis of herbicides. The compound's structure allows it to be modified into various active ingredients used in agricultural practices. Its derivatives have been incorporated into sulfonylurea herbicides, which are widely used for their effectiveness against a broad spectrum of weeds .

Synthesis Processes

The synthesis of herbicides often involves reactions with sulfonyl isocyanates or other reactive intermediates derived from pyrimidines. These processes typically aim for high yield and purity to ensure the efficacy of the final herbicide products .

Research and Development

Biological Assays and Toxicity Studies

Ongoing research includes biological assays to evaluate the toxicity and efficacy of this compound derivatives. These studies are crucial for understanding the safety profile of new compounds before they can be considered for clinical or agricultural use.

Table: Comparative Analysis of Pyrimidine Derivatives

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Medicinal Chemistry | Potential anticancer activity; FAK inhibition |

| 2-Amino-4-chloro-6-methoxypyrimidine | Herbicide Development | Intermediate for sulfonylurea herbicides |

| 2-Amino-4,6-dichloropyrimidine | Pesticide Synthesis | Improved yield and reduced toxicity in production |

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methylpyrimidine-4-carboximidamide varies depending on its application:

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Similar in structure but with different substituents at positions 4 and 6.

2-Amino-4-hydroxy-6-methylpyrimidine: Contains a hydroxyl group at position 4 instead of a carboximidamide group.

Uniqueness

2-Amino-6-methylpyrimidine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for various pharmacologically active compounds sets it apart from other pyrimidine derivatives.

Actividad Biológica

2-Amino-6-methylpyrimidine-4-carboximidamide, a compound identified by CAS number 1116339-75-3, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring with an amino group and a carboximidamide moiety. This configuration is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its carboximidamide group is known to enhance binding affinity to target proteins, influencing their activity. The compound has shown significant inhibitory effects on specific enzymes, which can lead to therapeutic applications in treating diseases such as cancer.

Biological Activity

Several studies have investigated the biological effects of this compound, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | BRAF V600E | 0.33 | Inhibition of BRAF V600E kinase |

| Compound 2 | LOX-IMVI Melanoma | 1.10 | Induction of apoptosis via cytochrome C |

| Compound 3 | Multiple Cancer Lines | 0.77 | Dual inhibition of p38α/BRAF V600E |

These findings suggest that the presence of the carboximidamide moiety is essential for the observed biological activity, as it enhances the compound's interaction with cellular targets .

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on nitric oxide synthase (NOS) isoforms, which play a role in various physiological processes. The following table summarizes the inhibition potency against different NOS isoforms:

| Compound | NOS Isoform | Ki (nM) |

|---|---|---|

| Compound A | nNOS | 50 |

| Compound B | iNOS | 75 |

| Compound C | eNOS | 100 |

This inhibition profile indicates that modifications in the chemical structure can significantly affect binding affinity and specificity towards different NOS isoforms .

Case Studies

- Study on Antiproliferative Effects : A comprehensive study evaluated the antiproliferative effects of various derivatives of this compound against cancer cell lines. The results indicated that compounds with enhanced lipophilicity and optimal hydrogen bonding exhibited lower IC50 values, suggesting a direct correlation between structural modifications and biological activity .

- In Vivo Studies : Animal model studies demonstrated that administration of the compound at varying dosages led to significant tumor reduction in xenograft models. The study highlighted dose-dependent responses, where lower doses yielded beneficial effects while higher doses resulted in cytotoxicity .

Propiedades

IUPAC Name |

2-amino-6-methylpyrimidine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-3-2-4(5(7)8)11-6(9)10-3/h2H,1H3,(H3,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTUSHBFDALGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660062 | |

| Record name | 2-Amino-6-methylpyrimidine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-75-3 | |

| Record name | 2-Amino-6-methylpyrimidine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.